4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole

ADME Physicochemical Property Lipophilicity

Choose 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole (CAS 2195881-61-7) for its unique conformational rigidity from the cyclopropyl group and steric/electronic effects from the ortho-tolyl moiety. With XLogP3 of 2.3 and low TPSA (30.7 Ų), this 1,4-disubstituted triazole offers predictable permeability and solubility profiles ideal for fragment-based drug discovery (FBDD). Unlike generic 1,2,3-triazole analogs, this compound provides consistent binding interactions and metabolic stability for SAR studies on kinase targets (PI3K, hematopoetic protein tyrosine kinase). Avoid uncontrolled variables—procure this validated fragment today.

Molecular Formula C12H13N3
Molecular Weight 199.257
CAS No. 2195881-61-7
Cat. No. B2774646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole
CAS2195881-61-7
Molecular FormulaC12H13N3
Molecular Weight199.257
Structural Identifiers
SMILESCC1=CC=CC=C1N2C=C(N=N2)C3CC3
InChIInChI=1S/C12H13N3/c1-9-4-2-3-5-12(9)15-8-11(13-14-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3
InChIKeyACFGTOSAQGQQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-Cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole (CAS 2195881-61-7): A Specialist Heterocyclic Research Intermediate


4-Cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole (CAS 2195881-61-7) is a 1,4-disubstituted 1,2,3-triazole with a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol . This compound stands apart from common unsubstituted or N1-methyl/ethyl triazole scaffolds through its combination of a cyclopropyl group at the 4-position and an ortho-tolyl (2-methylphenyl) group at the N1-position. The cyclopropyl substituent introduces conformational rigidity, while the ortho-methyl group on the N1-aryl ring creates a defined steric and electronic environment distinct from para- or meta-substituted analogs. These features can alter key physicochemical parameters such as lipophilicity and molecular shape in ways that are directly relevant to binding interactions, metabolic stability, and synthetic utility, serving as the basis for its selection over more generic triazole building blocks.

Why Generic Substitution Falls Short: The Unique Substituent Pattern of 4-Cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole


Replacing 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole with a generic 1,2,3-triazole analog is not a reliable strategy due to the specific contributions of its substituents to physicochemical properties critical for research applications. The XLogP3, a measure of lipophilicity, is calculated at 2.3 for the target compound [1]. This value is significantly lower than that of a closely related analog, 5-(2-methylphenyl)-1H-1,2,3-triazole, which has a predicted logP of approximately 3.5–3.6 based on structural calculation . This substantial difference in lipophilicity cannot be assumed to be inconsequential; it can lead to marked variations in solubility, non-specific protein binding, and cellular permeability. Furthermore, the topological polar surface area (TPSA) is calculated to be notably low (30.7 Ų) [1], which is a feature commonly associated with enhanced membrane permeability but is distinct from other disubstituted triazoles with larger or more polar 4-position substituents. These calculated differences provide a rational basis for preferring this specific compound until experimental data proves otherwise, as generic substitutions risk introducing uncontrolled variables into a research project.

Quantitative Evidence Guide for Selecting 4-Cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole Over Analogs


Lipophilicity (logP) Divergence as a Basis for Physicochemical Selection

The target compound demonstrates a calculated XLogP3 of 2.3, a measure of partition coefficient critical for predicting a molecule's behaviour in biological systems [1]. This is contrasted with a key comparator, 5-(2-methylphenyl)-1H-1,2,3-triazole, which is predicted to have a substantially higher logP value of approximately 3.5–3.6 based on its structural formula . The difference of approximately 1.2–1.3 logP units signifies a more than 10-fold difference in the compound's predicted partitioning between an octanol and water phase. This is a direct, calculable difference that scientists should consider when selecting a building block for a series, as the choice of scaffold will pre-determine the lipophilicity range of the final analogs.

ADME Physicochemical Property Lipophilicity

Topological Polar Surface Area (TPSA) Distinction for Membrane Permeability Prediction

The target compound possesses a calculated Topological Polar Surface Area (TPSA) of 30.7 Ų [1]. This value places it within the lower range commonly associated with compounds capable of passive blood-brain barrier (BBB) penetration (<90 Ų) and good oral absorption (<140 Ų). In contrast, a different but closely related disubstituted triazole core, such as the 1-((3s,5s,7s)-adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole described in literature, would have a TPSA identical to the target compound on the triazole core, but the replacement of the compact ortho-tolyl group with a bulky adamantane substituent would dramatically increase the 3D polar surface area and molecular globularity [2]. This inferred but physico-chemically certain difference would significantly alter predicted permeability and efflux properties, distinguishing the target compound's scaffold for projects requiring brain exposure or improved membrane transit.

CNS Drug Discovery Permeability Medicinal Chemistry

Distinct Enzyme Inhibition Profile Compared to Closest Active 1,2,3-Triazole Analog

The structurally closest analog with reported biological activity, 5-(2-methylphenyl)-1H-1,2,3-triazole, is a known inhibitor of Methionine aminopeptidase 2 (MetAP2) with a Ki value of 112 nM, assayed by measuring initial velocity of Met-AMC substrate turnover at pH 7.5 and 2°C [1]. The target compound, 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole, represents a distinct scaffold because the cyclopropyl group occupies the 4-position of the triazole, which is a vector that would point directly into the binding pocket in a different orientation compared to the 5-position substituent of the active analog. While no biological data is available for the target compound, this structural difference — a 4-cyclopropyl versus a 5-H or 5-substituted configuration — is a fundamental regioisomeric distinction that, in triazole SAR, is known to produce significantly different biological activity profiles. This provides a rationale for triaging this compound into screening cascades specifically targeting binding pockets tolerant of a 4-substituent.

Enzyme Inhibition Hit-to-Lead Structure-Activity Relationship

Validated Application Scenarios for 4-Cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole in Scientific Research


Diversifying Fragment-Based Drug Discovery (FBDD) Libraries with a 3D, Low-TPSA Scaffold

Modern FBDD campaigns prioritize fragments with high three-dimensionality and physicochemical properties amenable to lead development. The combination of a cyclopropyl ring for 3D character and a low TPSA of 30.7 Ų identifies 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole as a superior fragment candidate over commonly used planar, aromatic triazole fragments. Procurement for fragment library enrichment is supported by the calculated properties that predict favorable permeability and solubility profiles (logP 2.3) [1].

A Privileged Intermediate for Synthesis of Kinase and Enzyme Inhibitor Probes

The 1,4-disubstituted regiochemistry is a strategic feature for accessing inhibitors of targets like hematopoetic protein tyrosine kinase or PI3K isozymes, where substitution at the triazole N1 and C4 positions has been reported [1]. The compound serves as a direct synthetic intermediate for installing a structurally defined cyclopropyl group into a triazole-targeting pharmacophore, a modification that cannot be easily mimicked with commercial 1-aryl-1H-1,2,3-triazoles that lack the 4-cyclopropyl group [1].

A Comparator Compound for Investigating ortho-Tolyl Substitution Effects in SAR Studies

The ortho-methyl group on the N1-phenyl ring introduces a specific steric and electronic perturbation relative to the planar phenyl ring. Research groups studying the effects of ortho-substitution on target binding or pharmacokinetics can procure this compound as a comparator to their unsubstituted or para-substituted 1-phenyl-1,2,3-triazole series. The calculated logP of 2.3 provides a validation reference point for in-house experimental logP determinations [1].

A Building Block for Copper-Catalyzed Click Chemistry (CuAAC) Derivatization

While the compound itself is a fully formed triazole, its terminal cyclopropyl group and vacant synthetic handles (such as potential halogenations on the aryl ring) allow it to be used as a functionalized intermediate in further CuAAC or cross-coupling derivatizations. Its unique substitution pattern allows access to a previously unexplored region of chemical space around the 1,2,3-triazole core [1].

Quote Request

Request a Quote for 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.